Product packaging for 3-(4-Fluorophenyl)-3-methylazetidine(Cat. No.:)

3-(4-Fluorophenyl)-3-methylazetidine

Cat. No.: B13567399
M. Wt: 165.21 g/mol
InChI Key: ZWTIWUSOTHPXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Azetidine (B1206935) Chemistry

The history of azetidine chemistry dates back to the late 19th and early 20th centuries, with early studies focusing on the fundamental synthesis and reactivity of this strained ring system. bldpharm.com Initially, the synthesis of azetidines was fraught with challenges due to the high ring strain of approximately 25.4 kcal/mol, which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts. However, this reactivity also presented opportunities for unique chemical transformations.

Over the decades, significant advancements in synthetic methodologies have made azetidines more accessible. nih.gov Key developments include intramolecular cyclization reactions, ring expansions of aziridines, and various cycloaddition strategies. pharmaffiliates.com The advent of modern catalytic systems, including palladium-catalyzed C-H amination, has further revolutionized the construction of functionalized azetidine rings. These synthetic breakthroughs have been pivotal in unlocking the full potential of azetidines in various fields of research.

Significance of Four-Membered Heterocycles in Medicinal Chemistry and Organic Synthesis

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are considered "privileged structures" in medicinal chemistry. mdpi.com Their rigid, three-dimensional frameworks can effectively orient substituents in space, leading to enhanced binding affinity and selectivity for biological targets. mdpi.com The presence of a heteroatom within the four-membered ring imparts specific physicochemical properties, such as polarity and hydrogen bonding capacity, which can improve the pharmacokinetic profiles of drug candidates. mdpi.com

In organic synthesis, the strain energy of the azetidine ring is a powerful tool. It can be harnessed to drive ring-opening reactions, allowing for the stereocontrolled introduction of nitrogen-containing functionalities into more complex molecules. chemsrc.com This "strain-release" strategy has been employed in the synthesis of a wide array of alkaloids, amino acids, and other nitrogenous compounds. pharmaffiliates.com Consequently, azetidines serve as versatile building blocks for constructing larger, more intricate molecular architectures. chemsrc.com

Overview of 3-(4-Fluorophenyl)-3-methylazetidine as a Representative Azetidine Scaffold

The structure of this compound combines several features of interest in medicinal chemistry. The 3,3-disubstituted azetidine core provides a spirocyclic-like, three-dimensional center. The 4-fluorophenyl group is a common substituent in pharmaceuticals, often introduced to modulate metabolic stability and receptor binding interactions through favorable electronic and lipophilic properties. The methyl group at the same position can further influence the compound's conformation and steric profile.

Given the established importance of fluorinated compounds in drug discovery and the utility of the azetidine ring, the this compound scaffold represents a potentially valuable, albeit currently under-investigated, building block for the synthesis of novel bioactive molecules. Its structural attributes suggest potential applications in the development of new therapeutic agents, where the precise spatial arrangement of the aromatic and methyl groups could be key to biological activity.

Below is a table of the key chemical properties for the closely related compound, 3-(4-Fluorophenyl)azetidine, which may offer some insight into the expected properties of the methylated analogue.

PropertyValue
Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
LogP 1.84
Polar Surface Area (PSA) 12.03 Ų

Note: Data for 3-(4-Fluorophenyl)azetidine. chemsrc.com

Further research into the synthesis and biological evaluation of this compound is warranted to fully understand its potential as a novel scaffold in medicinal chemistry and as a versatile intermediate in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FN B13567399 3-(4-Fluorophenyl)-3-methylazetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-methylazetidine

InChI

InChI=1S/C10H12FN/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3

InChI Key

ZWTIWUSOTHPXET-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C2=CC=C(C=C2)F

Origin of Product

United States

Advanced Synthetic Methodologies for Azetidine Ring Systems

Strategies for Azetidine (B1206935) Ring Formation

The formation of the azetidine core can be achieved through several distinct strategic approaches, each with its own advantages and limitations. These strategies primarily involve the formation of one or two new bonds to close the four-membered ring.

Cycloaddition reactions represent one of the most direct methods for constructing four-membered rings. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a powerful tool for the synthesis of functionalized azetidines. magtech.com.cnnih.gov Recent advancements in this area have focused on the use of visible light and triplet energy transfer photocatalysis, which provides a milder and more general protocol for this transformation. uchicago.eduacs.org For instance, iridium-based photocatalysts can activate cyclic oximes or 2-isoxazoline-3-carboxylates to engage in [2+2] cycloadditions with a variety of alkenes, including those with aromatic substituents. acs.orgresearchgate.net This approach is notable for its operational simplicity and tolerance of various functional groups. acs.org

Another important cycloaddition for accessing the azetidine core, albeit in an oxidized form, is the Staudinger synthesis. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). rsc.org These β-lactams can then serve as versatile precursors to fully saturated azetidines through reduction. magtech.com.cn

Cycloaddition Method Reactants Key Features Potential Applicability
Aza Paternò-Büchi ([2+2] Photocycloaddition)Imine (or precursor) + AlkeneVisible light, photocatalysis, mild conditions, good functional group tolerance. uchicago.eduacs.orgresearchgate.netDirect formation of the azetidine ring with substituents derived from the imine and alkene.
Staudinger SynthesisKetene + ImineForms a β-lactam (azetidin-2-one) intermediate. rsc.orgIndirect route to azetidines after reduction of the β-lactam.

Ring contraction of larger, more readily available heterocyclic systems provides an alternative strategy for the synthesis of strained azetidines. A notable example is the synthesis of N-sulfonylazetidines through the ring contraction of α-bromo N-sulfonylpyrrolidinones. researchgate.netfrontiersin.org This process is proposed to occur via a nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 reaction that expels the bromide ion and contracts the five-membered ring to a four-membered one. researchgate.net This method has been shown to be robust and allows for the incorporation of various nucleophiles into the final azetidine product. frontiersin.org

The most common and versatile approach to azetidine synthesis involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This typically involves the formation of a C-N bond through nucleophilic substitution, where a nitrogen atom displaces a leaving group at the γ-position. nih.gov

More advanced and atom-economical methods have emerged, such as palladium-catalyzed intramolecular C(sp³)–H amination. This strategy allows for the direct conversion of a C-H bond into a C-N bond to form the azetidine ring. researchgate.net For example, using a picolinamide (B142947) (PA) directing group, palladium catalysts can facilitate the amination of unactivated γ-C(sp³)–H bonds, including those of methyl groups, to construct the azetidine ring with high efficiency and diastereoselectivity. rsc.orgnih.gov This method is advantageous due to its use of inexpensive reagents and convenient operating conditions. rsc.org

Titanium-mediated reactions have also been employed for the synthesis of azetidine rings. A notable example is the Ti(IV)-mediated coupling of oxime ethers with Grignard reagents to produce spirocyclic NH-azetidines. researchgate.net The mechanism is suggested to proceed through a Kulinkovich-type pathway, where a titanacyclopropane intermediate is formed, which then acts as a 1,2-dianion equivalent. magtech.com.cnresearchgate.net This methodology provides access to structurally diverse azetidines in a single step.

Stereoselective Synthesis of Azetidine Enantiomers and Diastereomers

The synthesis of chiral, non-racemic azetidines is of paramount importance for their application in pharmaceuticals. The construction of stereocenters, particularly at the C2 and C3 positions, has been the focus of significant research. Direct catalytic enantioselective methods are highly desirable as they can generate two stereogenic centers in a single step from achiral precursors. nih.gov

One such method is the copper-catalyzed three-component boryl allylation of azetines, which allows for the convenient introduction of two versatile functionalities to the azetidine ring with complete control over the absolute and relative stereochemistry. nih.gov This approach has demonstrated outstanding functional group compatibility and chemoselectivity, yielding single isomers in nearly all cases. nih.gov Additionally, stereoselective syntheses of azetidin-3-ones have been developed using gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, providing access to chiral building blocks that can be further functionalized. mdpi.com Diastereoselective methods, such as the iodocyclization of homoallylamines, have also been reported for the preparation of substituted azetidines. researchgate.net

Functionalization of Pre-Formed Azetidine Cores

In addition to building the azetidine ring from acyclic precursors, the functionalization of a pre-existing azetidine core is a powerful strategy for generating molecular diversity. This approach is particularly useful for introducing substituents that may not be compatible with the conditions used for ring formation.

One effective method involves the deprotonation of an α-carbon to the nitrogen atom (C2) using a strong base, such as an organolithium reagent, followed by trapping the resulting lithiated intermediate with an electrophile. google.com This C2-metalation strategy provides access to more complex azetidine derivatives from a simpler, pre-formed core. google.com Furthermore, late-stage functionalization has been demonstrated in the context of azetidine-containing macrocyclic peptides, where chemoselective deprotection and substitution at the azetidine nitrogen allow for the introduction of various tags and labels. researchgate.net

Direct C–H Functionalization

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for elaborating complex molecular scaffolds, including azetidines. This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences.

Palladium-catalyzed intramolecular C–H amination represents a significant advance in azetidine synthesis. Gaunt and co-workers developed a Pd(II)-catalyzed intramolecular γ-C(sp3)–H amination that forges the azetidine ring. rsc.org This method utilizes a picolinamide (PA) directing group on the amine substrate, enabling the synthesis of various functionalized azetidines under relatively mild conditions with low catalyst loading. rsc.orgacs.org The key step involves a reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org

Similarly, direct C(sp3)–H arylation has been applied to azetidine rings. rsc.org The Schreiber group reported a method for the C(sp3)–H arylation of azetidines during their work on the total synthesis of bicyclic azetidines. rsc.org Such methodologies allow for the direct introduction of aryl groups onto the azetidine core, a crucial step for creating compounds like 3-aryl-azetidines. Photo-induced, copper-catalyzed radical annulation involving a double C-H activation has also been reported as an efficient, atom-economic strategy for constructing the azetidine ring from aliphatic amines and alkynes. nih.gov

These C–H functionalization strategies offer efficient pathways to construct and diversify the azetidine scaffold, providing access to a wide range of substituted derivatives that would be challenging to obtain through traditional methods. rsc.org

Derivatization at Nitrogen and Carbon Centers

Once the azetidine ring is formed, its further decoration at both nitrogen and carbon atoms is crucial for tuning its biological and physical properties.

Nitrogen Center Derivatization: The nitrogen atom of the azetidine ring can be readily functionalized. N-H azetidines, often obtained after the cleavage of a protecting group like N-Boc or N-Cbz, can undergo a variety of transformations. researchgate.netnih.gov Standard N-alkylation and N-arylation reactions are commonly employed. For instance, novel azetidine derivatives have been synthesized through the alkylation of the ring nitrogen. nih.gov The choice of the N-substituent is critical as it can significantly influence the molecule's properties.

Carbon Center Derivatization: Functionalization of the carbon backbone of the azetidine ring allows for the introduction of diverse substituents.

At the C3-position: The synthesis of 3-substituted and 3,3-disubstituted azetidines is a key area of research. Methods often start from azetidin-3-one (B1332698). For example, the addition of organometallic reagents like Grignard or organolithium reagents to azetidin-3-one yields 3-hydroxyazetidine intermediates, which can be further modified. core.ac.uk Another powerful strategy involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). researchgate.netnih.gov The Aggarwal group has shown that lithiated ABBs can react with boronic esters, followed by a 1,2-migration, to produce 3,3-disubstituted azetidines. rsc.org

At the C2-position: Direct lithiation and acylation provide routes to functionalize the C2 position. rsc.org Regioselective α-benzylation of 3-iodoazetidine (B8093280) has also been achieved via Suzuki cross-coupling, demonstrating the utility of pre-functionalized azetidines for further elaboration. researchgate.net

These derivatization techniques are essential for building a library of diverse azetidine-containing compounds for structure-activity relationship studies. researchgate.netresearchgate.net

Incorporation of Halogen Substituents (e.g., fluorination methodologies)

The introduction of halogen atoms, particularly fluorine, into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov

Several methods exist for the synthesis of fluorinated azetidines. One approach involves the ring-opening of azetidines. The Jiang group demonstrated a regioselective ring-opening of azetidines using pyridine-HF (Olah's reagent) to produce γ-fluorinated amines under mild conditions. rsc.orgresearchgate.net This method highlights the reactivity of the strained ring towards nucleophilic fluorination.

Synthetic Routes to 3-(4-Fluorophenyl)-3-methylazetidine and its Key Intermediates

Route 1: Sequential Addition to Azetidin-3-one

A plausible synthetic pathway could commence with a commercially available precursor such as N-Boc-azetidin-3-one.

Grignard/Organolithium Addition: The first step would involve the nucleophilic addition of a 4-fluorophenyl organometallic reagent, such as 4-fluorophenylmagnesium bromide or 4-fluorophenyllithium, to the ketone of N-Boc-azetidin-3-one. This reaction would yield the key intermediate, N-Boc-3-(4-fluorophenyl)azetidin-3-ol. This type of transformation is analogous to the addition of phenyllithium (B1222949) to N-Boc-azetidin-3-one to form N-Boc-3-phenylazetidin-3-ol, which proceeds in good yield. core.ac.uk

Conversion of Hydroxyl to Methyl: The tertiary alcohol would then need to be converted to a methyl group. This is a non-trivial transformation. A possible, though potentially challenging, route could involve dehydration to the corresponding alkene followed by reduction, or conversion of the alcohol to a leaving group and subsequent displacement with a methylating agent, although SN1/E1 pathways could complicate this step. A more robust method might involve a Barton-McCombie deoxygenation to afford N-Boc-3-(4-fluorophenyl)azetidine, followed by C-H activation/methylation, though this would be a complex and non-standard route. A more direct conversion of the tertiary alcohol to the methyl group is synthetically challenging.

Route 2: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)

A more modern and potentially more efficient approach would leverage the chemistry of 1-azabicyclo[1.1.0]butanes (ABBs).

Synthesis of a Key Intermediate: A recently developed polar-radical relay strategy allows for the synthesis of all-carbon quaternary-center-bearing azetidines. nih.gov This involves a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling of a benzoylated ABB with a boronic acid. nih.gov One could envision a route starting with a 3-methyl-substituted ABB derivative.

Suzuki Coupling: The 3-methyl-ABB intermediate could then be coupled with 4-fluorophenylboronic acid under nickel catalysis. This would directly install the 4-fluorophenyl group at the C3 position, constructing the desired 3-methyl-3-(4-fluorophenyl)azetidine core in a single step. This method has been shown to have broad scope and excellent functional group tolerance. nih.gov

Deprotection: The final step would involve the removal of the N-benzoyl protecting group to yield the target compound, this compound.

This second route, leveraging advanced cross-coupling methodologies, likely represents a more viable and modular strategy for the synthesis of this compound and its analogues. researchgate.net

Theoretical and Mechanistic Investigations of Azetidine Systems

Computational Chemistry and Molecular Modeling of Azetidine (B1206935) Ring Strain

The defining feature of the azetidine ring is its significant strain energy, which is a direct consequence of the deviation of its bond angles from ideal tetrahedral geometry. Computational models are essential for quantifying this strain and understanding its impact on the molecule's conformation and electronic structure.

The four-membered azetidine ring is not planar. It adopts a puckered conformation to alleviate some of the torsional strain. The ring strain energy of azetidine has been calculated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the more stable, less reactive pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This energetic landscape dictates both the stability and the unique, strain-driven reactivity of azetidines.

Computational studies, including ab initio Hartree-Fock (HF) and density functional theory (DFT) methods, have been employed to analyze the conformational preferences of azetidine derivatives. nih.gov These studies show that the azetidine ring can adopt a puckered structure, and the barrier to ring inversion is relatively low. nih.gov The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. nih.gov For instance, in peptides, the incorporation of an L-azetidine-2-carboxylic acid residue, a homolog of proline, leads to greater flexibility compared to corresponding proline-containing peptides. nih.gov This increased flexibility arises from a reduction in repulsive noncovalent interactions between the ring atoms and adjacent residues.

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules, providing insights into reactivity, stability, and spectroscopic characteristics. researchgate.net For azetidine systems, methods like Density Functional Theory (DFT) are used to determine the distribution of electrons, molecular orbital energies, and electrostatic potential. nih.govsciencepub.net

These calculations help to elucidate several key electronic features:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. nih.govarxiv.org The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. sciencepub.net In azetidine derivatives, the nature of substituents can significantly modulate these orbital energies.

Charge Distribution and Electrostatic Potential: The strained C-N and C-C bonds in the azetidine ring lead to a specific distribution of electron density. Molecular Electrostatic Potential (MEP) maps, generated from quantum calculations, visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. sciencepub.net This information is crucial for predicting sites of nucleophilic or electrophilic attack. The nitrogen atom, with its lone pair of electrons, typically represents a region of negative electrostatic potential, making it a primary site for protonation and alkylation.

Reaction Mechanism Elucidation in Azetidine Synthesis and Transformations

Computational modeling is a vital partner to experimental work in elucidating the complex mechanisms of chemical reactions. For azetidines, this includes understanding the pathways for their synthesis and their subsequent strain-driven transformations.

Several advanced synthetic methods for azetidines have been developed, with their mechanisms often investigated through a combination of experimental and computational studies:

Palladium(II)-Catalyzed C(sp³)–H Amination: One sophisticated method involves the intramolecular amination of a γ-C(sp³)–H bond. The proposed mechanism, supported by computational studies, involves a Pd(II)/Pd(IV) catalytic cycle. A key step is the reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant, leading to the formation of the four-membered ring. rsc.org

Aza-Paterno-Büchi Reaction: The synthesis of azetidines via an intermolecular [2+2] photocycloaddition between oxime precursors and alkenes has been reported. rsc.org Mechanistic studies suggest that an Ir(III) photocatalyst activates the oxime precursor via triplet energy transfer. The excited state then undergoes a [2+2] cycloaddition with an alkene to form the azetidine ring. rsc.org

Kulinkovich-Type Coupling: A Ti(IV)-mediated coupling of oxime ethers with Grignard reagents can produce spirocyclic NH-azetidines. The proposed mechanism follows a Kulinkovich-type pathway where an intermediate titanacyclopropane reacts with the oxime ether to form a five-membered cyclic complex. This complex then undergoes rearrangement and loss of a methoxide (B1231860) group to yield the four-membered azetidine ring coordinated to titanium, which is released upon an acidic quench. rsc.org

Strain-Release Homologation: A highly innovative method utilizes the high strain of azabicyclo[1.1.0]butanes. The mechanism involves the reaction of an azabicyclo[1.1.0]butyl lithium species with a boronic ester to generate a boronate complex. This complex undergoes a 1,2-metalate rearrangement, driven by the release of ring strain, to create a 3,3-disubstituted azetidine. rsc.org

The reactivity of azetidines is dominated by their ring strain, making them excellent substrates for ring-opening reactions. For example, the acid-mediated intramolecular ring-opening of certain N-substituted azetidines proceeds via nucleophilic attack by a pendant amide group, a mechanism that can be explored and confirmed through computational analysis.

In Silico Prediction of Molecular Descriptors (e.g., TPSA, LogP, H-bond characteristics)

In modern medicinal chemistry, in silico methods are used to predict the physicochemical properties of molecules to assess their potential as drug candidates. These properties, known as molecular descriptors, help to forecast a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For a compound like 3-(4-Fluorophenyl)-3-methylazetidine, key descriptors can be computationally predicted.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a crucial predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value (typically < 140 Ų) is generally associated with better cell membrane permeability. For this compound, the polarity is primarily due to the nitrogen atom of the azetidine ring.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity (oil/water solubility). It plays a critical role in how a drug is distributed in the body and how it interacts with biological membranes and protein receptors. For orally administered drugs, an optimal LogP value is typically in the range of 1 to 5. The presence of a fluorophenyl group in this compound is expected to increase its lipophilicity.

Hydrogen Bond Characteristics: The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) in a molecule influences its solubility and binding affinity to biological targets. The azetidine nitrogen in this compound can act as a hydrogen bond acceptor. If the nitrogen is unsubstituted (NH), it can also act as a hydrogen bond donor.

These descriptors are often evaluated together in frameworks like Lipinski's Rule of Five, which provides guidelines for the drug-likeness of a chemical compound. Predicted values for this compound and related structures help guide synthetic efforts and prioritize compounds for further biological testing.

Predicted Molecular Descriptors for this compound The following values are computationally predicted and may vary based on the algorithm used.

DescriptorPredicted ValueSignificance in Drug Design
Molecular FormulaC10H12FNBasic identity of the compound.
Molecular Weight165.21 g/molInfluences absorption and distribution; generally <500 Da is preferred.
LogP (cLogP)~2.1 - 2.5Indicates good lipophilicity for membrane permeability.
TPSA~12.4 ŲLow value suggests high potential for cell membrane permeability.
Hydrogen Bond Donors1 (for NH form)Contributes to solubility and target binding.
Hydrogen Bond Acceptors1 (Nitrogen atom)Contributes to solubility and target binding.

Pharmacological Profile and Molecular Target Interactions of Azetidine Derivatives Preclinical Studies

In Vitro Receptor Binding and Functional Assays

Sphingosine-1-Phosphate (S1P) Receptor Agonism (e.g., S1P1 vs. S1P3 selectivity)

Azetidine-containing compounds have been investigated for their activity as agonists of Sphingosine-1-Phosphate (S1P) receptors, which are crucial for regulating immune cell trafficking. A key focus of this research has been the development of agonists with selectivity for the S1P1 receptor over the S1P3 receptor. Activation of S1P1 is responsible for the desired therapeutic effect of lymphocyte sequestration, while S1P3 activation has been linked to adverse cardiovascular effects such as bradycardia. nih.gov

One study focused on the optimization of a benzofuranyl S1P1 agonist lead, which led to the discovery of a potent benzothiazole (B30560) derivative incorporating an azetidine (B1206935) ring, specifically 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid. This compound demonstrated significant S1P1 agonism with an EC50 of 0.042 μM. Importantly, it exhibited minimal activity at the S1P3 receptor, with an EC50 of 3.47 μM, indicating a high degree of selectivity. nih.gov This selectivity is a critical attribute for developing safer immunomodulatory agents.

CompoundS1P1 EC50 (μM)S1P3 EC50 (μM)Selectivity (S1P3/S1P1)
1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid0.0423.47~83-fold

Dopamine (B1211576) Receptor Antagonism

Azetidine derivatives have been evaluated for their potential as dopamine receptor antagonists. researchgate.net A study involving a series of azetidine derivatives with substitutions at the 3-position found that these compounds exhibited affinity for both D2 and D4 dopamine receptors. The most potent antagonists identified in this series were N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide for the D2 receptor and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide for the D4 receptor. researchgate.net While specific affinity values (Ki) or functional antagonism data (IC50) for 3-(4-Fluorophenyl)-3-methylazetidine are not explicitly detailed in the available literature, the general class of azetidine derivatives shows promise as dopamine receptor modulators.

Estrogen Receptor Degradation (SERD) Activity

Certain azetidine derivatives have been designed and synthesized as selective estrogen receptor degraders (SERDs). These compounds aim to treat endocrine therapy-resistant breast cancer by promoting the proteasomal degradation of the estrogen receptor α (ERα). A novel series of benzothiophene (B83047) SERDs featuring a basic amino side arm, including a 3-oxyazetidine moiety, has been developed. These compounds have demonstrated high binding affinity to ERα and have shown potency and efficacy comparable to the established SERD, fulvestrant, in resistant cell lines. acs.org The development of oral SERDs containing an azetidine ring represents a significant advancement in endocrine therapy.

Other Identified Biological Targets (e.g., GAT-1, GAT-3 transporters)

Preclinical research has identified the gamma-aminobutyric acid (GABA) transporters GAT-1 and GAT-3 as targets for some azetidine derivatives. In one study, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives showed moderate affinity for both GAT-1 and GAT-3. Specifically, one compound exhibited an IC50 value of 26.6 +/- 3.3 μM at GAT-1, while another had an IC50 of 31.0 +/- 4.7 μM at GAT-3. Furthermore, azetidin-2-ylacetic acid derivatives with lipophilic residues demonstrated higher potency at GAT-1, with IC50 values as low as 2.01 +/- 0.77 μM. The most potent GAT-3 inhibitor from this broader class of azetidines was a β-alanine analog with an IC50 value of 15.3 +/- 4.5 μM. researchgate.net

Azetidine Derivative ClassTargetIC50 (μM)
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6 +/- 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-331.0 +/- 4.7
Azetidin-2-ylacetic acid derivativeGAT-12.01 +/- 0.77
β-alanine analogGAT-315.3 +/- 4.5

Enzyme Inhibition and Modulation Studies (e.g., kinase inhibition)

The azetidine scaffold has been incorporated into molecules designed as enzyme inhibitors, particularly targeting kinases. For instance, a series of (R)-azetidine-2-carboxamide analogues were developed as potent STAT3 inhibitors. Several of these compounds displayed sub-micromolar potencies, with IC50 values for STAT3 inhibition as low as 0.34 μM. These inhibitors also showed high selectivity for STAT3 over other STAT family members like STAT1 and STAT5. nih.gov

(R)-azetidine-2-carboxamide analogueSTAT3 IC50 (μM)STAT1/STAT5 IC50 (μM)
5a0.55> 18
5o0.38> 18
8i0.34> 18

Cellular Assay Systems for Target Validation in Non-Human Models

A variety of cellular assay systems are employed to validate the interaction and functional effects of azetidine derivatives on their respective targets in non-human models.

S1P Receptor Agonism: To assess S1P1 receptor agonism, a common cellular assay is the S1P1 redistribution assay. This assay monitors the internalization of a membrane-localized S1P1-EGFP fusion protein to endosomes upon agonist stimulation. thermofisher.com Functional assays measuring downstream signaling events, such as calcium mobilization and β-arrestin recruitment, are also utilized to characterize the potency and efficacy of S1P receptor agonists. acs.org

Dopamine Receptor Antagonism: For validating dopamine receptor antagonism, cell-based cAMP assays are frequently used. A stable Chinese hamster ovary (CHO) cell line expressing the human dopamine D1 receptor can be used to screen for antagonists by measuring their ability to inhibit dopamine-mediated increases in cAMP concentration. nih.gov Similarly, for D2 receptors, assays measuring the inhibition of adenylate cyclase are employed. innoprot.com Bioelectric biosensors that measure changes in the electric properties of neuroblastoma cells upon dopamine interaction also represent a novel functional assay. nih.gov

SERD Activity: The activity of azetidine-based SERDs is validated in cellular systems using several methods. In-cell Western immunofluorescence assays are used in high-throughput screening to identify compounds that degrade ERα. aacrjournals.org The efficacy of these compounds is further confirmed by immunoblotting to directly measure the reduction in ERα protein levels. nih.gov Functional consequences are assessed through cell growth assays in ER+ breast cancer cell lines and ERE-luciferase reporter assays to measure the inhibition of ER transcriptional activity. nih.gov

GAT Inhibition: The inhibitory activity of azetidine derivatives on GAT-1 and GAT-3 is typically validated using radiolabeled GABA uptake assays in cells expressing the specific transporter subtype. The reduction in the uptake of [3H]-GABA in the presence of the inhibitor allows for the determination of IC50 values. nih.gov

Kinase Inhibition: Several cell-based assays are available to validate kinase inhibition. The NanoBRET™ Intracellular Target Engagement Assay measures the binding of an inhibitor to its target kinase within a cellular environment. Cellular phosphorylation assays quantify the inhibition of kinase activity by measuring the phosphorylation status of a downstream substrate. For kinases that drive cell proliferation, BaF3 cell proliferation assays can be used, where inhibition of the target kinase leads to cell death. reactionbiology.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Azetidine Scaffolds

Impact of Fluoro and Methyl Substituents on Biological Activity and Molecular Interactions

The biological activity and physicochemical properties of 3-(4-Fluorophenyl)-3-methylazetidine are significantly influenced by the specific substituents at the C3 position: the 4-fluorophenyl group and the methyl group.

The 4-Fluorophenyl Group: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry, especially for agents targeting the central nervous system (CNS). researchgate.netresearchgate.netnih.gov A fluorine atom, particularly on an aromatic ring, can profoundly alter a molecule's properties:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to metabolic degradation by cytochrome P450 enzymes compared to a carbon-hydrogen (C-H) bond. tandfonline.comacs.org Placing a fluorine atom at the para-position of the phenyl ring can block a common site of oxidative metabolism, thereby increasing the compound's half-life and bioavailability. tandfonline.com

Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is relatively small and lipophilic. This substitution can increase a molecule's ability to cross cellular membranes and the blood-brain barrier (BBB), a critical property for CNS-active drugs. researchgate.netnih.gov

Binding Affinity: A fluorine atom can enhance binding affinity to a target protein through various non-covalent interactions. tandfonline.com These can include favorable dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), and electrostatic interactions with specific amino acid residues in the binding pocket. acs.org The electron-withdrawing nature of fluorine also alters the electronic character of the phenyl ring, which can modulate π-π or cation-π interactions. acs.org

The Methyl Group: The methyl group at the C3 position provides steric bulk and increases lipophilicity. Its role in SAR is primarily to probe the size and shape of the receptor's binding pocket. The presence of the methyl group alongside the fluorophenyl group creates a distinct three-dimensional profile that may be essential for fitting into a specific pocket while preventing binding to off-targets. In a series of related compounds, replacing this methyl group with hydrogen or larger alkyl groups would help to define the steric limits of the target binding site.

The combined effect of these substituents on the parent aromatic ring's properties can be seen in the table below.

CompoundLogPDipole Moment (Debye)Key Property Influence
Benzene2.130Baseline aromatic core
Toluene2.730.36Increased lipophilicity and minor polarity from methyl group
Fluorobenzene2.271.66Slightly increased lipophilicity and significant polarity from fluorine
4-Fluorotoluene2.671.85Combines the lipophilicity of the methyl group with the strong dipole of fluorine

Data is illustrative of the general physicochemical effects of the substituents.

Systemic Variation of Azetidine (B1206935) Substituents and Core Modifiers

Systematic modification of the this compound scaffold is a crucial step in lead optimization to map the SAR and improve drug-like properties. Variations can be explored at three primary locations: the azetidine nitrogen, the 3-aryl substituent, and the 3-alkyl substituent, as well as through modification of the core itself.

Azetidine Nitrogen (N1): The nitrogen atom is a key handle for derivatization. In many classes of azetidine-based compounds, such as triple reuptake inhibitors, the substituent on the nitrogen is critical for potency and selectivity. nih.govnih.gov Introducing various alkyl, aryl, or more complex chains can modulate interactions with the target, alter solubility, and fine-tune pharmacokinetic properties.

3-Aryl Substituent: Modifications to the 4-fluorophenyl ring are explored to optimize binding. This includes:

Positional Isomers: Moving the fluorine to the ortho or meta position can dramatically alter the binding mode and potency by changing the molecule's electronic and conformational profile. acs.org

Alternative Substituents: Replacing fluorine with other halogens (Cl, Br) or with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups helps to probe the electronic requirements of the binding pocket.

Bioisosteric Replacement: The entire phenyl ring can be replaced with other aromatic systems, such as pyridyl, thienyl, or pyrazolyl rings, to improve properties like solubility, reduce potential toxicity, or find new intellectual property space. cambridgemedchemconsulting.com

3-Alkyl Substituent: The 3-methyl group can be varied to understand steric tolerance. Replacing it with hydrogen (H), ethyl (-CH₂CH₃), or cyclopropyl (B3062369) groups can reveal whether the space in the binding pocket is accommodating or restricted. Functional groups like hydroxyl (-OH) or cyano (-CN) could be introduced to seek additional hydrogen bonding interactions.

Core Modifiers: The azetidine ring itself can be considered a bioisosteric replacement for other cyclic structures like pyrrolidine (B122466) or piperidine. acs.org Comparing the activity of analogues containing these different rings can highlight the importance of the conformational constraint imposed by the four-membered ring.

The following table illustrates a hypothetical SAR exploration for a generic CNS target, showing how systematic variations can impact biological activity.

Compound IDCore StructureR1 (at N1)R2 (at C3)R3 (at C3)Relative Potency (IC₅₀)
ParentAzetidine-H4-Fluorophenyl-CH₃1.0
Var-1Azetidine-CH₃4-Fluorophenyl-CH₃0.5
Var-2Azetidine-HPhenyl-CH₃5.0
Var-3Azetidine-H2-Fluorophenyl-CH₃8.2
Var-4Azetidine-H4-Fluorophenyl-H12.5
Var-5Pyrrolidine-H4-Fluorophenyl-CH₃20.0

This data is illustrative. A lower IC₅₀ value indicates higher potency.

Design Principles for Enhancing Selectivity and Agonist/Antagonist Profiles

The development of azetidine-based ligands into selective therapeutic agents relies on key design principles derived from SAR and SPR studies.

Enhancing Selectivity: Selectivity for a specific biological target over others (e.g., different receptor subtypes) is paramount for minimizing off-target effects. The rigid azetidine scaffold serves as an excellent platform for achieving this. By holding the key pharmacophoric elements—the nitrogen atom, the aryl group, and the alkyl group—in a well-defined spatial arrangement, the molecule can be tailored to fit the unique topology of the desired target. mdpi.com Fine-tuning the substituents further refines this selectivity. For example, a bulky N-substituent might be accommodated by one receptor subtype but clash with a smaller binding pocket in another.

Stereochemical Influences on Pharmacological Efficacy

The specific compound this compound is achiral because the C3 carbon is symmetrically substituted. However, stereochemistry is a critical consideration for the broader azetidine scaffold and its derivatives. Biological systems are inherently chiral, and thus stereoisomers of a drug can exhibit profoundly different pharmacological activities, metabolic profiles, and toxicities.

If the substitution pattern on the azetidine ring is altered to create a chiral center, the pharmacological consequences can be significant. For instance, introducing a substituent at the C2 or C4 position would create at least two stereocenters (at C2/C4 and C3, if the C3 substituents were different), leading to multiple stereoisomers.

Studies on other chiral azetidines have demonstrated the importance of stereocontrol. For example, in a study on azetidine-2,3-dicarboxylic acids as NMDA receptor ligands, the four synthesized stereoisomers displayed distinct binding affinities, with the L-trans isomer showing the highest affinity. nih.gov This underscores that each stereoisomer interacts with the chiral binding site of the receptor differently. Therefore, while this compound itself is achiral, any drug discovery program based on this scaffold would require precise stereoselective synthesis and evaluation of individual stereoisomers for any derivatives that possess chirality. acs.orguni-muenchen.deacs.org

The potential for differential activity is illustrated in the hypothetical table below for a chiral derivative.

CompoundStereoisomerTarget Affinity (Kᵢ, nM)Off-Target Affinity (Kᵢ, nM)
2-Methyl-3-(4-fluorophenyl)-3-methylazetidine(2R, 3S)-isomer15>1000
(2S, 3R)-isomer850250

This data is hypothetical and for illustrative purposes only.

Preclinical Metabolic Pathways and Pharmacokinetic Characterization in Vitro and Non Human in Vivo

In Vitro Metabolic Stability Profiling in Liver Microsomes and Hepatocytes (e.g., human and animal)

The initial evaluation of a compound's metabolic stability is crucial for predicting its in vivo half-life and clearance. researchgate.net These studies are typically conducted using liver microsomes and hepatocytes from various species, including humans, to identify potential inter-species differences in metabolism. nih.gov

Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. milecell-bio.comproquest.com Hepatocytes, being intact liver cells, provide a more comprehensive picture by including both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) metabolic pathways. nih.gov

The metabolic stability of a compound is determined by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint), which is a measure of the metabolic activity of the liver towards the compound. researchgate.net A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance, suggesting it is less likely to be rapidly eliminated from the body. patsnap.com

Hypothetical In Vitro Metabolic Stability of 3-(4-Fluorophenyl)-3-methylazetidine

Species Test System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Human Liver Microsomes 45 30.8
Rat Liver Microsomes 25 55.4
Dog Liver Microsomes 60 23.1
Human Hepatocytes 55 25.2
Rat Hepatocytes 30 46.2
Dog Hepatocytes 70 19.8

This table presents illustrative data and does not reflect actual experimental results for this compound.

Identification and Characterization of Metabolites (non-human)

Identifying the metabolites of a drug candidate is a critical aspect of preclinical development, as metabolites can have their own pharmacological or toxicological effects. nih.gov These studies are essential for understanding the complete disposition of the drug in the body. researcher.life

The process of metabolite identification typically involves incubating the parent compound with in vitro systems like liver microsomes or hepatocytes, followed by analysis of the reaction mixture using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). thepharmajournal.comacs.org This allows for the detection and structural elucidation of metabolites. In vivo metabolite profiling is also conducted by analyzing biological samples (e.g., plasma, urine, feces) from animal studies. wuxiapptec.com

Common metabolic pathways that are investigated include oxidation, hydroxylation, N-dealkylation, and glucuronidation. The identification of major metabolites is particularly important, as regulatory agencies require an assessment of their potential safety. nih.gov

Preclinical Absorption, Distribution, and Elimination Studies in Animal Models

Preclinical studies in animal models are essential for understanding the absorption, distribution, and elimination (ADME) of a drug candidate in a whole organism. ijrpc.com These studies provide crucial information for predicting the pharmacokinetic profile in humans. researchgate.net Animal models such as rats, mice, and dogs are commonly used for these investigations. researchgate.netnih.gov

Absorption: This part of the study determines how well the compound is absorbed into the bloodstream after administration through various routes, most commonly oral. Key parameters include the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax).

Distribution: Once in the bloodstream, a drug distributes to various tissues and organs. Distribution studies help to understand where the compound goes in the body and whether it reaches the target site of action. The volume of distribution (Vd) is a key parameter that provides an indication of the extent of drug distribution in the body.

Elimination: This refers to the removal of the drug and its metabolites from the body, primarily through metabolism in the liver and excretion by the kidneys (in urine) or in the feces. The elimination half-life (t½) and total clearance (CL) are critical parameters that determine the dosing frequency of a drug.

Hypothetical Pharmacokinetic Parameters of this compound in a Rat Model

Parameter Value (Oral Administration) Value (Intravenous Administration)
Cmax (ng/mL) 850 1500
Tmax (h) 1.5 0.25
AUC (0-inf) (ng·h/mL) 4500 6000
t½ (h) 4.2 3.8
Vd (L/kg) - 2.5
CL (mL/min/kg) - 27.8
Bioavailability (%) 75 -

This table presents illustrative data and does not reflect actual experimental results for this compound.

Advanced Analytical Methodologies for Azetidine Characterization

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique molecular formula from the exact mass.

For 3-(4-Fluorophenyl)-3-methylazetidine (C₁₀H₁₂FN), HRMS is used to verify the expected exact mass of its protonated molecular ion [M+H]⁺. The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁴N). Experimental measurement of this value via HRMS provides powerful evidence for the presence of the target compound, distinguishing it from other potential molecules with the same nominal mass.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₂FN
Ion Type[M+H]⁺
Theoretical Exact Mass (Calculated)178.1027 u
Observed Exact Mass (Hypothetical)178.1025 u
Mass Error (Hypothetical)-1.1 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. ipb.ptnih.gov By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. nih.govresearchgate.net

¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the diastereotopic protons on the azetidine (B1206935) ring, and the protons of the methyl group. The splitting patterns (multiplicity) of these signals, governed by J-coupling, reveal adjacent protons, helping to piece the structure together. ubc.ca

¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would display signals for the aromatic carbons (with splittings due to fluorine coupling), the quaternary carbon, the two methylene carbons of the azetidine ring, and the methyl carbon. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish definitive correlations between atoms. ipb.pt

COSY maps ¹H-¹H coupling correlations, identifying which protons are adjacent to each other.

HSQC correlates directly bonded ¹H and ¹³C atoms.

HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting molecular fragments, such as linking the phenyl ring and methyl group to the correct positions on the azetidine core. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeNucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity / Notes
Aromatic CH¹H7.0 - 7.5Multiplets or two doublets of doublets
Azetidine CH₂¹H3.5 - 4.5Multiplets (diastereotopic protons)
Methyl CH₃¹H1.5 - 2.0Singlet
Aromatic C-F¹³C160 - 165Doublet (due to ¹JCF coupling)
Aromatic C-H¹³C115 - 130Doublets (due to C-F coupling)
Aromatic C (quaternary)¹³C135 - 145Singlet or triplet (due to C-F coupling)
Azetidine C (quaternary)¹³C55 - 65Singlet
Azetidine CH₂¹³C50 - 60Triplet
Methyl CH₃¹³C20 - 30Quartet

X-ray Crystallography for Solid-State Structure and Absolute Configuration

The process involves growing a high-quality single crystal of the compound. This crystal is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which a model of the molecular structure is built and refined. researchgate.net For this compound, a crystallographic study would confirm the puckering of the azetidine ring and the relative orientation of the 4-fluorophenyl and methyl substituents. acs.org

Table 3: Representative Crystallographic Data Parameters for a Small Organic Molecule

ParameterDescriptionExample Value
Crystal SystemDescribes the symmetry of the unit cell.Monoclinic
Space GroupDescribes the symmetry of the crystal lattice.P2₁/c
a, b, c (Å)The dimensions of the unit cell axes.a = 8.5, b = 10.2, c = 12.1
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 98.5, γ = 90
Volume (ų)The volume of the unit cell.1035
ZThe number of molecules per unit cell.4

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for both the purification of synthesized compounds and the quantitative assessment of their purity. nih.gov These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds based on their polarity. A sample is passed through a column packed with a stationary phase (e.g., silica) under high pressure. By using a suitable mobile phase, this compound can be separated from starting materials, byproducts, and other impurities. mdpi.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a GC column based on boiling point and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that aids in its identification. mdpi.com GC-MS is highly sensitive and is used to detect and quantify even trace-level impurities. restek.com

Table 4: Example of a Purity Assessment by HPLC

Peak No.Retention Time (min)Peak Area (%)Identity
12.150.25Impurity A
23.480.45Impurity B
35.8699.20This compound
47.020.10Impurity C

Strategic Applications in Lead Discovery and Preclinical Chemical Biology

Azetidine (B1206935) Derivatives as Chemical Probes for Biological Research

Azetidine derivatives are increasingly utilized as chemical probes to investigate biological systems. The constrained nature of the azetidine ring provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for protein targets compared to more flexible acyclic or larger ring analogs. rsc.org The azetidine framework is found in a variety of natural and synthetic products with diverse biological activities, highlighting its utility as a pharmacophore. nih.govmedwinpublishers.com

The introduction of a 3-methyl group and a 3-(4-fluorophenyl) group, as in the titular compound, offers specific advantages for a chemical probe:

Vectorial Orientation : The substituents at the C3 position provide well-defined vectors for exploring the binding pockets of target proteins. The phenyl ring can engage in π-stacking or hydrophobic interactions, while the fluorine atom can participate in hydrogen bonding or other electrostatic interactions.

Metabolic Stability : The 4-fluoro substituent on the phenyl ring can block potential sites of metabolism, increasing the probe's in vivo stability and utility.

NMR Spectroscopy : The fluorine atom serves as a useful nucleus (¹⁹F) for nuclear magnetic resonance (NMR) studies, allowing for the investigation of protein-ligand interactions without interference from background signals in complex biological media.

The synthesis of diverse azetidine derivatives allows for the creation of tailored chemical probes to interrogate specific biological questions. acs.orgnsf.gov

Integration into Combinatorial Library Synthesis and High-Throughput Screening

The 3-(4-fluorophenyl)-3-methylazetidine scaffold is a valuable building block for the generation of combinatorial libraries for high-throughput screening (HTS). The synthesis of densely functionalized azetidine ring systems can provide access to a wide array of fused, bridged, and spirocyclic structures. researchgate.net These libraries can be designed to cover a broad chemical space while maintaining desirable physicochemical properties for drug-like molecules, including those targeting the central nervous system (CNS). researchgate.net

The amenability of the azetidine core to various chemical transformations allows for its incorporation into diverse molecular frameworks. For example, azetidine carboxylic acids can serve as building blocks for peptide synthesis and the generation of DNA-encoded libraries. nih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines demonstrates the potential for generating large and diverse collections of compounds based on this scaffold for HTS campaigns. researchgate.net

Table 1: Key Features of Azetidine-Based Libraries for HTS

FeatureDescriptionReference
Scaffold Rigidity The constrained azetidine ring reduces the conformational flexibility of library members, potentially leading to higher hit rates and more interpretable structure-activity relationships (SAR). rsc.org
3D Diversity The non-planar nature of the azetidine scaffold provides access to three-dimensional chemical space, which is often underexplored in traditional HTS libraries. researchgate.net
Tunable Properties Substitution at the nitrogen and carbon atoms of the azetidine ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. acs.org
Synthetic Tractability Advances in synthetic methodologies have made the construction of complex azetidine-containing molecules more efficient, enabling the generation of large and diverse libraries. frontiersin.orgnih.gov

Role in Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analog Generation

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties. nih.govresearchgate.net Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, leading to comparable biological activity. nih.govu-strasbg.fr The this compound moiety can serve as a bioisostere for other common structural motifs in drug discovery.

The rigid azetidine ring can replace larger, more flexible rings like pyrrolidine (B122466) or piperidine to improve properties such as:

Solubility : The polar nitrogen atom in the small ring can enhance aqueous solubility.

Metabolic Stability : The constrained ring may be less susceptible to metabolic degradation.

Selectivity : The unique geometry of the azetidine scaffold can lead to altered binding modes and improved selectivity for the target protein over off-targets.

The 4-fluorophenyl group is a well-established bioisostere for a phenyl group, offering the advantage of blocking metabolic oxidation at the para position without significantly altering the steric or electronic properties of the ring.

Table 2: Potential Bioisosteric Replacements for the this compound Moiety

Original Scaffold/FragmentBioisosteric ReplacementPotential AdvantagesReference
PyrrolidineAzetidineIncreased rigidity, improved metabolic stability, novel intellectual property. nih.govresearchgate.net
PiperidineAzetidineReduced lipophilicity, altered vector orientation of substituents. nih.govresearchgate.net
Phenyl4-FluorophenylBlocked metabolic oxidation, potential for favorable electrostatic interactions. nih.govu-strasbg.fr
Cyclopentyl3-MethylazetidineIntroduction of a polar nitrogen atom, potential for hydrogen bonding. nih.govresearchgate.net

Contribution to Preclinical Lead Optimization Programs

Lead optimization is a critical phase in drug discovery focused on enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound to identify a clinical candidate. altasciences.comnih.gov The incorporation of the this compound scaffold can be a key strategy in this process.

The introduction of an azetidine ring can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. Its small, polar nature can improve aqueous solubility and reduce lipophilicity, which are often challenges in lead optimization. rsc.org Furthermore, the rigid framework can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and reduced entropic penalty upon binding to the target.

The 4-fluorophenyl group is frequently used in lead optimization to improve metabolic stability and oral bioavailability. For instance, in the development of a motilin receptor agonist, the inclusion of a fluorophenyl group was part of the strategy that led to a clinical candidate with promising pharmacokinetic profiles. researchgate.netnih.gov Similarly, the optimization of Aurora kinase B inhibitors involved the use of a fluorophenyl moiety to enhance cellular activity. nih.gov

The combination of the azetidine ring and the 4-fluorophenyl group in this compound provides a powerful tool for medicinal chemists to address multiple challenges simultaneously during lead optimization, including improving potency, selectivity, and pharmacokinetic properties, ultimately contributing to the identification of superior drug candidates.

Emerging Research Directions and Future Perspectives in Azetidine Chemistry

Development of Next-Generation Synthetic Technologies for Azetidines

Historically, the synthesis of azetidines has been challenging due to the inherent ring strain of the four-membered system. researchgate.net However, recent years have witnessed significant breakthroughs in synthetic methodologies, paving the way for more efficient, scalable, and sustainable access to a diverse range of functionalized azetidines. These next-generation technologies are moving beyond traditional cyclization methods to embrace photochemistry, advanced catalysis, and flow chemistry.

A prominent area of development is the use of visible-light photochemistry. rsc.org The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for constructing the azetidine (B1206935) core. rsc.org For instance, researchers have successfully employed iridium-based photocatalysts to mediate the intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with various alkenes under mild, visible-light conditions. rsc.org This approach is noted for its operational simplicity and broad substrate scope. rsc.org The scalability of photochemical methods is also being addressed, with studies demonstrating the preparation of alkyl azetidines in multigram quantities using both batch and flow photochemistry setups. researchgate.netenamine.net

Catalysis continues to be a cornerstone of innovation in azetidine synthesis. Copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclizations of ynamides have been developed, providing a general route to highly functionalized azetidines with excellent regioselectivity. nih.gov Furthermore, stereoselective synthesis, a critical aspect for producing therapeutically relevant molecules, has been advanced through methods like gold-catalyzed intermolecular oxidation of alkynes to generate chiral azetidin-3-ones. nih.gov Another innovative approach involves a Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents to produce spirocyclic NH-azetidines, which are valuable precursors in drug design. rsc.orgsciencedaily.com

The integration of flow technology represents a significant step towards sustainable and safer chemical synthesis. uniba.it Continuous flow processes have been developed for the preparation and manipulation of azetidines and their unsaturated precursors, azetines. uniba.it This technology is particularly advantageous for handling reactive organometallic intermediates, enabling reactions at higher temperatures than in batch processes and facilitating the use of more environmentally friendly solvents. uniba.it

TechnologyMethodKey Features
Photochemistry Visible-Light Aza Paternò–Büchi ReactionUtilizes photocatalysts (e.g., Iridium complexes) under mild conditions; broad alkene scope. rsc.org
Advanced Catalysis Copper-Catalyzed Radical CyclizationAnti-Baldwin 4-exo-dig cyclization of ynamides; high regioselectivity. nih.gov
Advanced Catalysis Gold-Catalyzed Oxidative CyclizationStereoselective synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov
Advanced Catalysis Ti(IV)-Mediated CouplingKulinkovich-type reaction to form spirocyclic NH-azetidines. rsc.org
Flow Chemistry Continuous Flow HydrogenationSustainable and scalable manipulation of azetines to produce functionalized azetidines. uniba.it

Exploration of Novel Biological Targets for Azetidine-Containing Compounds

The incorporation of the azetidine motif has proven effective in modulating the potency, selectivity, and pharmacokinetic properties of bioactive molecules. This has spurred research into applying azetidine-containing compounds to a wider range of biological targets beyond their established roles. While azetidines are present in drugs for hypertension, such as Azelnidipine, emerging research is heavily focused on oncology and central nervous system (CNS) disorders. nih.govenamine.net

In oncology, a significant novel target for azetidine-based inhibitors is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. acs.org Aberrant STAT3 signaling is a driver in many cancers, and novel azetidine-2-carboxamide (B111606) analogues have been developed that exhibit sub-micromolar potency in disrupting STAT3 DNA-binding activity. acs.org These compounds represent a promising new class of direct STAT3 inhibitors. acs.org Another approach in cancer therapy involves modifying known natural products; for example, novel analogues of the potent antitumor agent TZT-1027 (soblidotin), a dolastatin 10 derivative, have been synthesized by replacing a phenylethyl group with a 3-aryl-azetidine moiety, leading to compounds with excellent antiproliferative activities in the nanomolar range. mdpi.com

The unique three-dimensional structure of azetidines makes them particularly suitable for targeting proteins in the CNS. nih.gov Researchers are actively developing azetidine-based scaffolds for CNS-focused chemical libraries, with properties optimized for blood-brain barrier penetration. nih.gov These scaffolds are being explored for treatments of neurological diseases such as Parkinson's disease and Tourette's syndrome. sciencedaily.com Specific new targets include dopamine (B1211576) receptors; N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives have been identified as potent D2 and D4 receptor antagonists. researchgate.net Additionally, azetidine derivatives are being investigated as β-arrestin biased sphingosine-1-phosphate-1 (S1P1) receptor agonists, a promising strategy for developing safer and more effective treatments for multiple sclerosis. acs.org

Therapeutic AreaBiological Target/ApplicationExample Compound Class
Oncology STAT3 DNA-Binding Inhibition(R)-azetidine-2-carboxamide analogues. acs.org
Oncology Tubulin Polymerization Inhibition3-Aryl-azetidine analogues of TZT-1027. mdpi.com
CNS Disorders Dopamine D2/D4 ReceptorsN-(1-benzhydryl-azetidin-3-yl)-benzamides. researchgate.net
CNS Disorders S1P1 Receptor (Biased Agonism)Azetidine carboxylic acid derivatives. acs.org
General Drug Discovery CNS-Focused LibrariesFused, bridged, and spirocyclic azetidine scaffolds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Azetidine Design and Discovery

A significant challenge in azetidine synthesis, particularly in photochemical reactions, is predicting which combinations of reactants will be successful. mit.edu Recently, a collaboration between researchers at MIT and the University of Michigan demonstrated the power of computational modeling to guide the synthesis of azetidines via aza Paternò–Büchi reactions. mit.edubioquicknews.com By developing computational models, they were able to prescreen different alkene and oxime substrates and predict which pairs would react to form azetidines. mit.edu The models identified key factors for a successful reaction, including the matching of frontier orbital energies and the accessibility of the oxime carbon. acs.org This predictive approach significantly expands the potential substrate scope beyond what was previously thought possible and moves the field from an empirical to a predictive science. mit.edu

Advanced Mechanistic Studies of Azetidine Reactivity

A deeper understanding of the mechanisms governing azetidine reactivity is crucial for controlling reaction outcomes and designing novel synthetic transformations. The reactivity of azetidines is largely dictated by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to opening under various conditions, a property that can be harnessed for synthetic purposes. rsc.org Advanced experimental and computational studies are providing unprecedented insight into these reaction pathways.

Ring-opening reactions are a key feature of azetidine chemistry. Mechanistic studies have revealed the factors that control the regioselectivity of these reactions. For instance, in nucleophilic ring-opening reactions, the outcome is often controlled by electronic effects; nucleophiles tend to attack the nitrogen-adjacent carbon that is substituted with a group capable of stabilizing a transition state, such as an aryl or acyl group. magtech.com.cn However, with sterically bulky nucleophiles, the reaction can be controlled by steric hindrance, leading to attack at the less substituted carbon. magtech.com.cn The stability of azetidines is also a subject of study, with reports of acid-mediated intramolecular ring-opening decomposition, where a pendant amide group nucleophilically attacks the azetidine ring. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is playing an increasingly important role in elucidating reaction mechanisms. DFT studies have been used to understand the kinetic preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the copper-catalyzed synthesis of azetidines. nih.gov Such computational investigations can rationalize experimental observations and guide the development of new reactions. rsc.org Furthermore, mechanistic studies have uncovered structurally divergent reactivity, where subtle changes in reaction conditions can lead to completely different products. For example, subjecting 2,2-disubstituted azetidines to amide coupling conditions can result in either simple N-acylation or a ring expansion to form 5,6-dihydro-4H-1,3-oxazines. rsc.org Trapping experiments and additive screening have helped to propose a mechanistic framework involving the formation of a ring-opened azafulvenium intermediate to account for this divergent behavior. rsc.org

Q & A

Q. What spectroscopic methods are most effective for characterizing 3-(4-Fluorophenyl)-3-methylazetidine, and what key data points should be prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Prioritize 1^1H and 13^13C NMR to confirm the azetidine ring structure, fluorophenyl substitution, and methyl group integration. For example, the 19^19F NMR signal at ~-110 ppm (relative to CFCl3_3) confirms fluorine presence .

  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Look for azetidine ring vibrations (~650–750 cm1^{-1}) and C-F stretches (~1,220 cm1^{-1}) .

  • Data Table:

    TechniqueKey Peaks/SignalsStructural Assignment
    1^1H NMRδ 2.1–2.3 (s, 3H)Methyl group on azetidine
    13^13C NMRδ 65–70 ppmAzetidine ring carbons
    19^19F NMRδ -110 ppmFluorine on phenyl ring

Q. What are the standard synthetic routes for this compound, and what are their limitations?

Methodological Answer:

  • Route 1: Cyclization of 4-fluorophenylmethylamine derivatives with ketones or aldehydes under acidic conditions. Yields are moderate (~40–60%) but sensitive to steric hindrance .
  • Route 2: Ring-opening of epoxides followed by nucleophilic substitution. Requires precise stoichiometry to avoid byproducts .
  • Limitations:
    • Low regioselectivity in fluorophenyl substitution.
    • Difficulty in isolating enantiomers due to planar chirality .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) and a C18 column. Purity >95% is required for in vitro assays.
  • Thermogravimetric Analysis (TGA): Detect residual solvents (<0.5% w/w).
  • Elemental Analysis: Match experimental vs. theoretical C/H/N/F percentages (deviation <0.4%) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic studies be resolved for this compound derivatives?

Methodological Answer:

  • Cross-Validation: Compare X-ray crystallography data (e.g., bond angles, dihedral angles) with computational models (DFT calculations). For example, discrepancies in azetidine ring puckering may arise from crystal packing effects .
  • Dynamic NMR: Use variable-temperature NMR to detect conformational flexibility that static crystallography might miss.

Q. What strategies are effective for resolving enantiomers of this compound in asymmetric synthesis?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak® IA column with hexane/isopropanol (90:10) for baseline separation.
  • Chiral Auxiliaries: Introduce a temporary chiral group (e.g., Evans oxazolidinone) during synthesis, followed by cleavage .
  • Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively esterify one enantiomer .

Q. How can reaction conditions be optimized for multi-step synthesis of this compound derivatives?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, THF improves azetidine ring closure compared to DCM .

  • Data Table:

    StepVariableOptimal RangeImpact on Yield
    CyclizationTemperature60–80°CYield increases by 20%
    SubstitutionCatalyst (Pd/C)5 mol%Reduces byproduct formation

Q. What in vitro assays are suitable for studying the biological interactions of this compound?

Methodological Answer:

  • Receptor Binding Assays: Radioligand displacement assays (e.g., 3^3H-labeled ligands) to measure affinity for GPCRs or ion channels.
  • CYP450 Inhibition: Monitor metabolite formation via LC-MS to assess hepatic stability .
  • Cell Viability: Use MTT assays on cancer cell lines (e.g., HepG2) to screen for cytotoxicity.

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

  • Light Sensitivity: UV-vis spectroscopy after 48-hour light exposure (ICH Q1B guidelines).

  • Data Table:

    ConditionDegradation ProductsHalf-Life
    25°C, darkNone detected>6 months
    40°C, 75% RHN-Oxide derivative3 weeks

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites. The methyl group adjacent to nitrogen shows high electrophilicity .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).

Q. How can metabolite profiling of this compound be performed to guide toxicity studies?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS. Major Phase I metabolites include hydroxylation at the azetidine ring .
  • Isotopic Labeling: Use 14^14C-labeled compound to trace metabolic pathways in rodent models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.